3-Chloropropyltrimethoxysilane

Catalog No.
S582457
CAS No.
2530-87-2
M.F
C6H15ClO3Si
M. Wt
198.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropyltrimethoxysilane

CAS Number

2530-87-2

Product Name

3-Chloropropyltrimethoxysilane

IUPAC Name

3-chloropropyl(trimethoxy)silane

Molecular Formula

C6H15ClO3Si

Molecular Weight

198.72 g/mol

InChI

InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3

InChI Key

OXYZDRAJMHGSMW-UHFFFAOYSA-N

SMILES

CO[Si](CCCCl)(OC)OC

Synonyms

3-chloropropyltrimethoxysilane, CPTMS cpd

Canonical SMILES

CO[Si](CCCCl)(OC)OC

The exact mass of the compound (3-Chloropropyl)trimethoxysilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83878. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloropropyltrimethoxysilane (CAS: 2530-87-2) is a bifunctional organosilane widely used as a coupling agent and a crucial intermediate for synthesizing other functional silanes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigKspMJ448n0HdZQ7akI4eQQHi0KKGAj6aMopEckH4QF9EjsyFzR60kfLc3u5UPxtqF0Mx6YeCs8ZFE8hqSnDv2iRf71XnTt58MJDhuGFzNV9C3SLy3NfMe3PDbqaOu18y8UtCOjXk0uZMo01GU6Jlg3X40X-OPaggcNg7b_nrbon8Oe1Eet2Xh0wUBydm98fcu7tycxXOdO3xgkYbOdQ_PZOrTmTGvw5JyMG1dlpZkRu)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)] Its structure features two key components: a trimethoxysilyl group that hydrolyzes to form covalent bonds with inorganic substrates like glass and metal oxides, and a terminal chloropropyl group.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigKspMJ448n0HdZQ7akI4eQQHi0KKGAj6aMopEckH4QF9EjsyFzR60kfLc3u5UPxtqF0Mx6YeCs8ZFE8hqSnDv2iRf71XnTt58MJDhuGFzNV9C3SLy3NfMe3PDbqaOu18y8UtCOjXk0uZMo01GU6Jlg3X40X-OPaggcNg7b_nrbon8Oe1Eet2Xh0wUBydm98fcu7tycxXOdO3xgkYbOdQ_PZOrTmTGvw5JyMG1dlpZkRu)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVG00fzeK6jw5LTSt6jLC1oB04TTBFsU7L_JWGwIspQ4VFn7xyKuO6UdeA4BVq_p_GelxpIrp6ppef7RnFmuJqdf8Ns4yupnSuViouGwX4lYqZh7JAtfFhvMj8VEAbOkiqIatf)] This chloro-functional group provides a reactive site for subsequent chemical modifications, such as nucleophilic substitution, making it a versatile platform for tailoring surface properties in composites, coatings, and adhesives.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCP8RAzoHgNG7meF8hsioRrcn-LJGn9yTXEjO9bfXumEN7eok7jKN2cSXzJrmq0B6i7FtSVRiV1EjGOhRaa-gff2xwr5NH_9SQCXqzB8DbRNapa_KVgecocvbQY7lueMx3RxDyodx7xxelAA%3D%3D)]

Substituting 3-Chloropropyltrimethoxysilane (CPTMS) with other common silanes is not a direct replacement due to critical differences in processing and chemical reactivity. Replacing the trimethoxy group with a triethoxy group, as in (3-Chloropropyl)triethoxysilane, significantly alters the hydrolysis rate; methoxysilanes hydrolyze 6-10 times faster than ethoxysilanes, directly impacting formulation pot-life and curing speed.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_x6rnRI4m9n16sUBpFS_REikEB4lnHuYSEoS_g7pTtYu0FHHoWnxYDUZO0Olmr3Chzs7DjqYWa94Q_bynJunmq2ff3U7Bj9vAgljqenRQbqXM1-cm0DlGGa1bOUqCMoSk4ZnZHODPck5GPBv5V9ZpZ--uNgRS2Pow1gjzILg-XtI%3D)] Furthermore, swapping the chloropropyl group for an aminopropyl or glycidyloxypropyl group fundamentally changes the surface chemistry. The chloropropyl group is an ideal precursor for grafting functionalities via nucleophilic substitution, such as creating antimicrobial quaternary ammonium surfaces.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb5Zuh3O54NGboV-F0zO9DYg8uvBROqBIw4UlrLuZylyqPn7tkbOMBaDotMW1EzKbw-6yKDA9F7zfP2e3Yqs9Pov8IEaELpjlvqv2pxLav3RHQc9oSzri2nipu4JZiFK2yrVU4ZLY9qZSNmA%3D%3D)] In contrast, aminosilanes and epoxysilanes react through different pathways (e.g., amine-epoxy reactions, peptide coupling), making them unsuitable for applications where the chloro group's specific reactivity as an alkylating agent is required.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGexGUqudP67k6HX8VbN1ZuuZ2JnRvRzGtP4H10UJtT_8WiMWudL6V7wlk49J42Y68kIpNG_dN_UA-1PwHx-bCeRGk_qQ7yg-JCmdYDwXn2RG2hu8svIfpP84JiIGxZYSX6Q-F5XfwA651u6MlWaeGZhLsc5ttjb_HIFYD8Kv9vC0CMJmg4PyQq9wIYV5yoLKiun9PtJlJQVWT4zxacxNKu4xvRSukXkqedSWbiTuYlHZWVwZx1vpJb5l7aF69La1ovLtEd4tcJgdUKca_VL96EJnXeV4Rua-br0hcGqC2urDtnl4aohAMsZiR7TePKIxsLTfnmB-2h-8887T9zL9il6fRUSuWJJUwGR-1t_flMZxrmzg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHURN2lT1guMmpbvPMLU_0iyWuo4ixPyozp9hberqYM0Xeyrgi7fpcSf8tDfUe98Q7Rk0BpALV2IIvZ9tYyP4y6BJwzpMBN-Y2OnSp0q-ZiZscuauke-Mv9FMcwZCxNvlC_ZEl6gxE5VbgEggFbRsDCSIAjupFe6-pYMmdGjxYjfNc9kuCwAj14Nsk5O8c%3D)]

Faster Hydrolysis Rate for Controlled Processing Windows

The choice between methoxy and ethoxy silanes is a critical processability decision. Methoxy-functional silanes, such as 3-Chloropropyltrimethoxysilane, exhibit hydrolysis rates that are 6 to 10 times faster than their ethoxy-functional counterparts like (3-Chloropropyl)triethoxysilane.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_x6rnRI4m9n16sUBpFS_REikEB4lnHuYSEoS_g7pTtYu0FHHoWnxYDUZO0Olmr3Chzs7DjqYWa94Q_bynJunmq2ff3U7Bj9vAgljqenRQbqXM1-cm0DlGGa1bOUqCMoSk4ZnZHODPck5GPBv5V9ZpZ--uNgRS2Pow1gjzILg-XtI%3D)] This accelerated hydrolysis allows for shorter curing times and faster network formation in sol-gel processes and coating applications, a key parameter for optimizing manufacturing throughput.

Evidence DimensionRelative Hydrolysis Rate
Target Compound Data6x - 10x (relative rate)
Comparator Or Baseline(3-Chloropropyl)triethoxysilane (1x relative rate)
Quantified Difference600% to 1000% faster
ConditionsAqueous solution, acid-catalyzed conditions.

This allows for precise control over formulation pot-life and cure speed, enabling higher throughput in industrial coating and composite manufacturing.

Superior Precursor for Grafting Cationic Antimicrobial Surfaces

The chloropropyl group is a highly effective electrophile for synthesizing quaternary ammonium salt (QAS) functionalized silanes, which are widely used for creating contact-killing antimicrobial surfaces. This is achieved through a straightforward reaction with tertiary amines.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb5Zuh3O54NGboV-F0zO9DYg8uvBROqBIw4UlrLuZylyqPn7tkbOMBaDotMW1EzKbw-6yKDA9F7zfP2e3Yqs9Pov8IEaELpjlvqv2pxLav3RHQc9oSzri2nipu4JZiFK2yrVU4ZLY9qZSNmA%3D%3D)] This synthetic route is a primary application for CPTMS and is not directly possible with common substitutes like (3-Aminopropyl)trimethoxysilane (APTMS) or (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), which possess nucleophilic functional groups and require different, often more complex, multi-step processes to achieve similar cationic surfaces.

Evidence DimensionSynthetic Pathway to Quaternary Ammonium Silanes
Target Compound DataDirect, single-step reaction with tertiary amines (Menschutkin reaction).
Comparator Or BaselineAPTMS/GPTMS: Require multi-step modification to introduce a cationic charge.
Quantified DifferenceN/A (Qualitative difference in reaction pathway)
ConditionsReaction with a tertiary amine, often at elevated temperature (e.g., 100-120 °C) and sometimes under pressure.

For creating durable, covalently-bonded antimicrobial coatings, CPTMS provides the most direct and established synthetic route to the required cationic functionality.

Enables Direct, One-Step Binding of Nucleophilic Biomolecules

Unlike aminosilanes such as APTES which often require a separate activation step to become reactive towards biomolecules, the chloropropyl group of CPTMS offers a direct reaction pathway. It can directly bind nucleophilic groups like amines or thiols present on biomolecules without prior activation.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGexGUqudP67k6HX8VbN1ZuuZ2JnRvRzGtP4H10UJtT_8WiMWudL6V7wlk49J42Y68kIpNG_dN_UA-1PwHx-bCeRGk_qQ7yg-JCmdYDwXn2RG2hu8svIfpP84JiIGxZYSX6Q-F5XfwA651u6MlWaeGZhLsc5ttjb_HIFYD8Kv9vC0CMJmg4PyQq9wIYV5yoLKiun9PtJlJQVWT4zxacxNKu4xvRSukXkqedSWbiTuYlHZWVwZx1vpJb5l7aF69La1ovLtEd4tcJgdUKca_VL96EJnXeV4Rua-br0hcGqC2urDtnl4aohAMsZiR7TePKIxsLTfnmB-2h-8887T9zL9il6fRUSuWJJUwGR-1t_flMZxrmzg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHURN2lT1guMmpbvPMLU_0iyWuo4ixPyozp9hberqYM0Xeyrgi7fpcSf8tDfUe98Q7Rk0BpALV2IIvZ9tYyP4y6BJwzpMBN-Y2OnSp0q-ZiZscuauke-Mv9FMcwZCxNvlC_ZEl6gxE5VbgEggFbRsDCSIAjupFe6-pYMmdGjxYjfNc9kuCwAj14Nsk5O8c%3D)] This simplifies the immobilization process for peptides and other biological ligands onto surfaces like titanium alloys, reducing the number of process steps and potential points of failure in the manufacturing of biomedical devices.

Evidence DimensionBiomolecule Immobilization Process
Target Compound DataDirect binding to nucleophilic groups (e.g., amines, thiols).
Comparator Or Baseline(3-Aminopropyl)triethoxysilane (APTES) often requires a separate activation step.
Quantified DifferenceFewer reaction steps required.
ConditionsSurface modification of titanium alloys for peptide immobilization.

This simplifies workflows and reduces processing steps for creating functionalized biomaterial surfaces, improving efficiency and potentially reproducibility.

Precursor for Antimicrobial Coatings on Medical and Consumer Goods

Leveraging its role as an ideal precursor for quaternization, CPTMS is the preferred choice for manufacturing surfaces with covalently-bonded antimicrobial properties. The chloropropyl group reacts efficiently with tertiary amines to form quaternary ammonium salts, creating a durable, non-leaching antimicrobial surface on substrates ranging from textiles to medical devices.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb5Zuh3O54NGboV-F0zO9DYg8uvBROqBIw4UlrLuZylyqPn7tkbOMBaDotMW1EzKbw-6yKDA9F7zfP2e3Yqs9Pov8IEaELpjlvqv2pxLav3RHQc9oSzri2nipu4JZiFK2yrVU4ZLY9qZSNmA%3D%3D)]

Adhesion Promoter in High-Throughput Coating and Sealant Formulations

In industrial settings where process time is critical, the faster hydrolysis rate of CPTMS compared to ethoxy-based silanes is a distinct advantage.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG_x6rnRI4m9n16sUBpFS_REikEB4lnHuYSEoS_g7pTtYu0FHHoWnxYDUZO0Olmr3Chzs7DjqYWa94Q_bynJunmq2ff3U7Bj9vAgljqenRQbqXM1-cm0DlGGa1bOUqCMoSk4ZnZHODPck5GPBv5V9ZpZ--uNgRS2Pow1gjzILg-XtI%3D)] It is used to formulate fast-curing adhesives, sealants, and coatings for glass and metal, ensuring strong adhesion and allowing for increased production speed.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigKspMJ448n0HdZQ7akI4eQQHi0KKGAj6aMopEckH4QF9EjsyFzR60kfLc3u5UPxtqF0Mx6YeCs8ZFE8hqSnDv2iRf71XnTt58MJDhuGFzNV9C3SLy3NfMe3PDbqaOu18y8UtCOjXk0uZMo01GU6Jlg3X40X-OPaggcNg7b_nrbon8Oe1Eet2Xh0wUBydm98fcu7tycxXOdO3xgkYbOdQ_PZOrTmTGvw5JyMG1dlpZkRu)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)]

Intermediate for Custom Silane Coupling Agents

The versatile reactivity of the chloro group makes CPTMS a fundamental building block for producing a wide range of other functional silanes. It serves as the starting material for synthesizing mercapto, amino, and glycidoxy-functional methoxy silanes, providing a cost-effective route for chemical manufacturers to expand their portfolio of coupling agents.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTLCKDIPUUtLmLj60NuhiFyAHivjSbcpnWfs5vV6FwZEibQUg8w4ErNQzTRNxw2pxee4cqM4TOrctWC2VivBEtD6StCVtBgV3GEU5BolHWm2Nd-4OuIWYfPVzkd7NJ6xBo3ibGIvA23RVRMZmed7r_HYv5cSlJi2zv8iXtkwIJPDPURHXSP0C)]

Simplified Immobilization Platform for Biosensors and Diagnostics

For applications requiring the attachment of peptides, enzymes, or other nucleophilic biomolecules, CPTMS provides a more direct immobilization route than aminosilanes. By eliminating the need for an activation step, it streamlines the surface functionalization process, which is critical for the reproducible manufacturing of biosensors and diagnostic devices.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGexGUqudP67k6HX8VbN1ZuuZ2JnRvRzGtP4H10UJtT_8WiMWudL6V7wlk49J42Y68kIpNG_dN_UA-1PwHx-bCeRGk_qQ7yg-JCmdYDwXn2RG2hu8svIfpP84JiIGxZYSX6Q-F5XfwA651u6MlWaeGZhLsc5ttjb_HIFYD8Kv9vC0CMJmg4PyQq9wIYV5yoLKiun9PtJlJQVWT4zxacxNKu4xvRSukXkqedSWbiTuYlHZWVwZx1vpJb5l7aF69La1ovLtEd4tcJgdUKca_VL96EJnXeV4Rua-br0hcGqC2urDtnl4aohAMsZiR7TePKIxsLTfnmB-2h-8887T9zL9il6fRUSuWJJUwGR-1t_flMZxrmzg%3D%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHURN2lT1guMmpbvPMLU_0iyWuo4ixPyozp9hberqYM0Xeyrgi7fpcSf8tDfUe98Q7Rk0BpALV2IIvZ9tYyP4y6BJwzpMBN-Y2OnSp0q-ZiZscuauke-Mv9FMcwZCxNvlC_ZEl6gxE5VbgEggFbRsDCSIAjupFe6-pYMmdGjxYjfNc9kuCwAj14Nsk5O8c%3D)]

Physical Description

Liquid

UNII

T21BNL1S7F

GHS Hazard Statements

Aggregated GHS information provided by 217 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 181 of 217 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 36 of 217 companies with hazard statement code(s):;
H226 (69.44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (36.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (36.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2530-87-2

Wikipedia

(3-chloropropyl)trimethoxysilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Rubber product manufacturing
Silane, (3-chloropropyl)trimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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